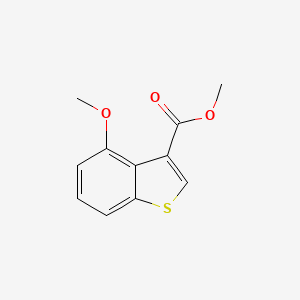

Methyl 4-methoxy-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIIJKFRHZJVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the benzothiophene ring. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents and Conditions

-

Base-mediated saponification : NaOH (1–2 M) in H₂O/MeOH (1:1), reflux (6–12 h) .

-

Acid-catalyzed hydrolysis : HCl (conc.) in H₂O/THF, 80–100°C (8–24 h) .

Mechanism

The reaction proceeds via nucleophilic attack of hydroxide (basic conditions) or water (acidic conditions) on the carbonyl carbon, followed by elimination of methanol.

Outcome

-

Product : 4-Methoxy-1-benzothiophene-3-carboxylic acid.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) : Anhydrous THF, 0°C to reflux (2–6 h).

-

DIBAL-H : Toluene, −78°C (1–2 h).

Mechanism

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Outcome

-

Product : 3-(Hydroxymethyl)-4-methoxy-1-benzothiophene.

-

Yield : ~70–75% with LiAlH₄.

Demethylation of the Methoxy Group

The methoxy group at position 4 can be cleaved to a hydroxyl group under harsh conditions.

Reagents and Conditions

Mechanism

BBr₃ acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating methyl group abstraction.

Outcome

Electrophilic Aromatic Substitution

The electron-rich benzothiophene ring undergoes electrophilic substitution, directed by the methoxy group.

Nitration

Reagents and Conditions

Outcome

-

Product : Methyl 4-methoxy-5-nitro-1-benzothiophene-3-carboxylate.

-

Regioselectivity : Nitration occurs para to the methoxy group (position 5) .

Halogenation

Reagents and Conditions

-

Br₂/FeBr₃ in CHCl₃, 25°C (1–3 h).

Outcome

-

Product : Methyl 4-methoxy-5-bromo-1-benzothiophene-3-carboxylate.

-

Yield : ~55–60%.

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone derivatives.

Reagents and Conditions

-

m-CPBA : CH₂Cl₂, 0°C to room temperature (4–6 h).

-

H₂O₂/AcOH : 50°C (8–12 h).

Outcome

| Oxidizing Agent | Product | Yield |

|---|---|---|

| m-CPBA | Sulfoxide | ~40% |

| H₂O₂/AcOH | Sulfone | ~30% |

Palladium-Catalyzed Cross-Coupling

The compound participates in coupling reactions via the ester or methoxy groups.

Reagents and Conditions

Outcome

Scientific Research Applications

Methyl 4-methoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between methyl 4-methoxy-1-benzothiophene-3-carboxylate and analogous compounds:

Physicochemical Properties

- Lipophilicity : The methoxy and ester groups in the target compound balance hydrophilicity and lipophilicity (logP ~2.5), favoring membrane permeability in drug design. In contrast, the fluorinated analog (logP ~3.1) exhibits higher lipophilicity due to its bulky 4-methoxybenzyl ester .

- Thermal Stability : The benzothiophene core generally offers higher thermal stability than benzothiazine derivatives, which may degrade under oxidative conditions due to the sulfone group .

Crystallographic and Validation Tools

Structures of these compounds are typically resolved using SHELX for refinement and ORTEP-3/WinGX for visualization . The target compound’s crystallographic data would reveal planar benzothiophene packing, with intermolecular interactions (e.g., van der Waals) influenced by the methoxy and ester groups. In contrast, the amino-substituted analog may exhibit hydrogen-bonding networks .

Biological Activity

Methyl 4-methoxy-1-benzothiophene-3-carboxylate is a compound belonging to the benzothiophene family, which has gained attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to the biological activity of this compound.

Chemical Structure and Properties

This compound features a methoxy group at the 4-position of the benzothiophene ring, which is pivotal for its biological activity. The presence of the carboxylate moiety enhances its solubility and bioavailability, making it a candidate for pharmacological studies.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- Case Study : A study evaluating the anticancer potential of benzothiazole derivatives reported GI50 values (concentration inhibiting 50% cell growth) of 0.57 µM and 0.4 µM against MCF-7 cells, indicating strong antiproliferative effects .

- Mechanism : The mechanism often involves the induction of apoptosis as evidenced by increased levels of caspase-3 in treated cells, suggesting that this compound may similarly activate apoptotic pathways .

Anti-inflammatory Activity

Benzothiophene compounds are also recognized for their anti-inflammatory properties. This compound may inhibit key inflammatory pathways:

- Inhibition of Enzymes : Compounds with similar structures have shown IC50 values against 5-lipoxygenase (5-LOX) enzyme ranging from 6.0 µM to 29.2 µM, which is critical in mediating inflammatory responses .

- In Vivo Studies : In animal models, certain derivatives have been shown to reduce inflammation significantly when administered at therapeutic doses, highlighting their potential clinical applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and potency |

| Carboxylate moiety | Increases bioavailability |

| Alkyl substitutions | Varying effects on lipophilicity and enzyme inhibition |

Research suggests that the presence of electron-donating groups like methoxy significantly enhances the compound's interaction with biological targets, thereby improving its efficacy .

Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Assays : MTT assays have been utilized to evaluate cell viability in response to treatment with benzothiophene derivatives, showing promising results in reducing cell viability in cancer cell lines such as HeLa and A549 .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may modulate key signaling pathways involved in cell proliferation and inflammation, providing a basis for their use in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.